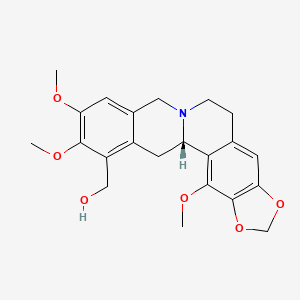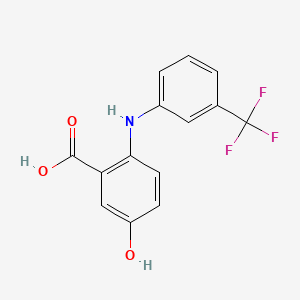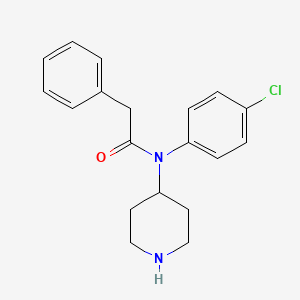
1,8-Naphthalenedimethanol
Overview
Description
1,8-Naphthalenedimethanol, also known as 1,8-NDM, is a diol with the chemical formula C10H10O2. It is a white crystalline solid that is soluble in water, alcohol, and ether. 1,8-NDM has many applications in organic synthesis, including its use as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry. It has also been used as a reagent in the synthesis of various organic compounds. In addition, 1,8-NDM has been studied for its potential medicinal applications, such as its ability to inhibit the growth of certain cancer cells.
Scientific Research Applications
Synthesis Procedures
1,8-Naphthalenedimethanol is produced using efficient synthesis methods. A notable procedure involves the reduction of 1,8-naphthalic anhydride with lithium aluminum hydride (LiAlH4) and Lewis acids at room temperature. This process yields this compound with good efficiency. Various factors influencing the reduction process have been explored, enhancing the understanding and efficiency of the synthesis (Luo et al., 2004).
Structural Characteristics
The structure of this compound has been studied extensively. It forms a monoclinic crystal structure, with significant deviations in exterior angles at certain ring atoms due to steric interactions from the hydroxymethyl substituents. This compound's structure is also notable for its hydrogen bonding, which forms infinite chains in certain directions, contributing to its stability and potential applications in materials science (Bennett, Fitzgerald, & Gerkin, 1993).
Chemical Reactivity and Applications
This compound shows unique reactivity in various chemical reactions. For instance, naphthalene-1,8-diylbis(diphenylmethylium) derived from 1,8-dibromonaphthalene exhibits a distinct electron-transfer reduction behavior. This reactivity has been harnessed in synthetic chemistry, such as in the oxidative coupling of N,N-dialkylanilines to produce benzidines (Saitoh, Yoshida, & Ichikawa, 2006).
Molecular Interactions and Hydrogen Bonding
This compound's ability to engage in hydrogen bonding is a key aspect of its chemical behavior. Its hydroxy groups can act as both hydrogen bond acceptors and donors. This property is crucial in the formation of specific molecular structures and in facilitating chemical reactions, such as in the formation of hydrogen-bonded molecular assemblies in the solid state (Papaefstathiou, Kipp, & MacGillivray, 2001).
Safety and Hazards
The compound is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, which include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
1,8-Naphthalenedimethanol, also known as 1,8-bis(hydroxymethyl)naphthalene, is an aromatic diol The primary targets of this compound are not well-documented in the literature
Mode of Action
It is synthesized by the reduction of 1,8-naphthalic anhydride using lithium aluminum hydride . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It’s worth noting that the compound may be used in the synthesis of 1,8-bis(chloromethyl)-naphthalene and 1,8-dimethylnaphthalene , suggesting potential involvement in synthetic chemical pathways.
Biochemical Analysis
Biochemical Properties
1,8-Naphthalenedimethanol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it can be used in the synthesis of 1,8-bis(chloromethyl)naphthalene and 1,8-dimethylnaphthalene . The interactions of this compound with these biomolecules are primarily through its hydroxyl groups, which can form hydrogen bonds and other interactions, affecting the structure and function of the enzymes and proteins involved.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular components can lead to changes in the expression of specific genes and the activation or inhibition of signaling pathways, thereby altering cellular behavior and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The hydroxyl groups of this compound enable it to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or disruption of normal metabolic processes. Threshold effects and toxicities observed in these studies highlight the importance of dosage optimization .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s role in these pathways underscores its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its biological effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its interactions with cellular components and its overall biological activity .
properties
IUPAC Name |
[8-(hydroxymethyl)naphthalen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,13-14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINZUYYYXDLSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174103 | |
| Record name | 1,8-Naphthalenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2026-08-6 | |
| Record name | 1,8-Naphthalenedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Naphthalenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Naphthalenedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

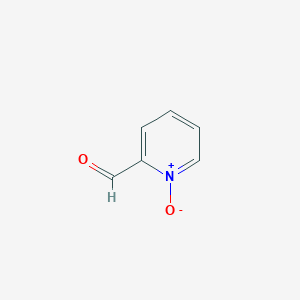
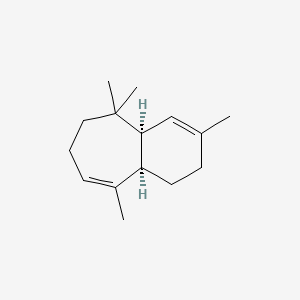
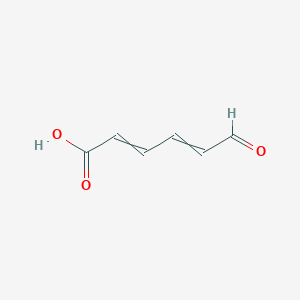
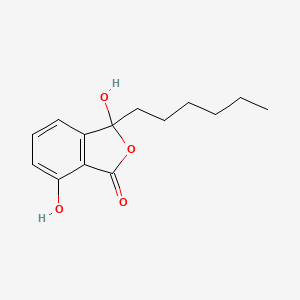
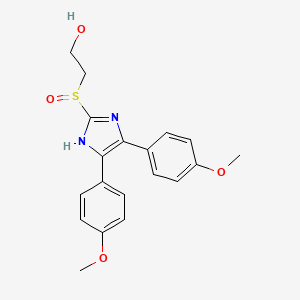
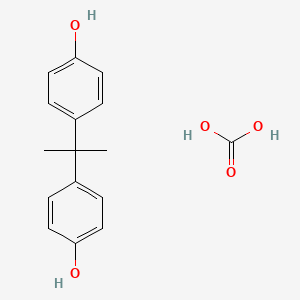

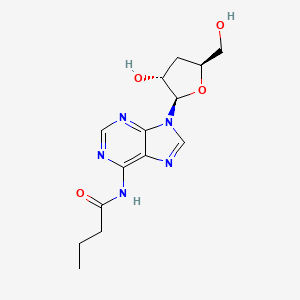
![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)
